4-(2-oxo-2-phenylethyl)-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione
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Overview
Description
4-(2-oxo-2-phenylethyl)-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound with a unique structure that includes a benzoxazepine ring
Preparation Methods
The synthesis of 4-(2-oxo-2-phenylethyl)-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazepine ring, followed by the introduction of the phenylethyl and phenyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-(2-oxo-2-phenylethyl)-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-oxo-2-phenylethyl)-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-oxo-2-phenylethyl)-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(2-oxo-2-phenylethyl)-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione can be compared with other similar compounds, such as:
Benzoxazepines: Compounds with a similar benzoxazepine ring structure but different substituents.
Phenylethyl derivatives: Compounds with a phenylethyl group attached to different core structures.
Phenyl derivatives: Compounds with a phenyl group attached to various core structures. The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Biological Activity
The compound 4-(2-oxo-2-phenylethyl)-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione , a derivative of benzoxazepine, has garnered attention for its potential biological activities, particularly in the fields of oncology and cholesterol biosynthesis inhibition. This article synthesizes current research findings on its biological activity, focusing on its anticancer properties and its role as a squalene synthetase inhibitor.
Chemical Structure and Properties
The molecular formula of the compound is C19H15N1O3 with a molecular weight of approximately 303.33 g/mol. The structure features a benzoxazepine core, which is known for various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of benzoxazepine derivatives against various cancer cell lines. A notable investigation evaluated several compounds within this class for their ability to induce apoptosis in cancer cells:
- Study Overview : Compounds were tested against leukemia K-562 and breast T-47D cancer cell lines.
- Findings : Specific derivatives exhibited significant cytotoxicity and selectivity towards cancer cells compared to normal fibroblasts (WI-38). Compounds such as 6f and 11e were particularly effective, inducing cell cycle arrest at the G2/M phase and triggering apoptosis through the activation of caspase-3 and Bax, alongside downregulation of Bcl2 .
Compound | Cell Line Tested | Cytotoxicity | Mechanism of Action |
---|---|---|---|
6f | K-562 | High | Apoptosis via caspase-3 activation |
11e | T-47D | Moderate | Cell cycle arrest at G2/M |
Squalene Synthetase Inhibition
Another significant aspect of this compound's biological activity is its role as an inhibitor of squalene synthetase , an enzyme involved in cholesterol biosynthesis:
- Mechanism : By inhibiting squalene synthetase, these compounds can potentially lower cholesterol levels and exhibit antifungal properties. This inhibition is crucial for developing treatments for hypercholesterolemia and fungal infections .
Case Studies
-
Anticancer Efficacy :
- A study conducted on various benzoxazepine derivatives demonstrated that compounds with structural modifications could enhance their selectivity towards cancer cells while minimizing toxicity to normal cells. This study supports the hypothesis that further optimization of the benzoxazepine scaffold could yield promising anticancer agents .
- Cholesterol Management :
Properties
IUPAC Name |
4-phenacyl-2-phenyl-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c25-19(16-9-3-1-4-10-16)15-24-22(26)18-13-7-8-14-20(18)28-21(23(24)27)17-11-5-2-6-12-17/h1-14,21H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJFECMAAJOVFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)C3=CC=CC=C3O2)CC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.